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Dihydroeponemycin -

Dihydroeponemycin

Catalog Number: EVT-8325018
CAS Number:
Molecular Formula: C20H36N2O6
Molecular Weight: 400.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Dihydroeponemycin is classified as a proteasome inhibitor. Its structural and functional characteristics make it a valuable compound in biochemical research and drug development. The compound is synthesized through various organic chemistry methods, emphasizing its importance in medicinal chemistry and pharmacology.

Synthesis Analysis

Methods and Technical Details

The synthesis of dihydroeponemycin typically involves multi-step organic reactions. A common synthetic route includes:

  1. Amidation: This step involves forming an amide bond by reacting an amine with a carboxylic acid derivative, often utilizing coupling agents such as N,N’-dicyclohexylcarbodiimide or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide.
  2. Hydroxylation: Hydroxyl groups are introduced through oxidation reactions using reagents like osmium tetroxide or potassium permanganate.

In industrial settings, these methods are scaled up for efficiency, often employing continuous flow reactors to enhance yield and purity while reducing production costs.

Molecular Structure Analysis

Structure and Data

Dihydroeponemycin features a complex molecular structure that includes an oxirane ring and various functional groups that facilitate its biological activity. The stereochemistry of the compound is crucial for its interaction with biological targets. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized dihydroeponemycin.

Chemical Reactions Analysis

Reactions and Technical Details

Dihydroeponemycin is involved in several chemical reactions:

  • Oxidation: Hydroxyl groups can be oxidized to form carbonyl compounds using agents like chromium trioxide or pyridinium chlorochromate.
  • Reduction: The oxirane ring can be reduced to a diol using lithium aluminum hydride or sodium borohydride.
  • Substitution: The amide group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles into the molecular structure .
Mechanism of Action

Process and Data

The mechanism of action of dihydroeponemycin primarily involves its interaction with the proteasome, specifically targeting the catalytic threonine residue of immunoproteasome subunit LMP2. By forming covalent bonds with nucleophilic residues in proteins, dihydroeponemycin modulates enzymatic activity, leading to inhibition or activation of specific biochemical pathways. This property makes it a potent tool for investigating proteasome functions and developing targeted therapies against cancers that are sensitive to proteasome inhibition .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dihydroeponemycin exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents commonly used in laboratory settings.
  • Stability: The compound's stability under various conditions is crucial for its application in biological studies.
  • Molecular Weight: The molecular weight and specific structural features contribute to its reactivity and interactions with biological targets.

These properties are determined through rigorous testing using techniques like high-performance liquid chromatography and spectroscopic analysis .

Applications

Scientific Uses

Dihydroeponemycin has diverse applications across various scientific fields:

  • Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in organic reactions.
  • Biology: The compound is investigated for its role in biochemical pathways, particularly in studying enzyme mechanisms.
  • Medicine: Dihydroeponemycin is explored for therapeutic potential, especially in cancer treatments targeting specific molecular pathways.
  • Industry: It finds utility in producing specialty chemicals with unique properties, contributing to advancements in material science .
Introduction to Proteasome Biology and Therapeutic Targeting

The Ubiquitin-Proteasome System in Cellular Homeostasis

The ubiquitin-proteasome system represents the primary mechanism for controlled intracellular protein degradation in eukaryotic cells, responsible for processing approximately 80-90% of cellular proteins [1] [5]. This sophisticated biochemical pathway involves a highly coordinated enzymatic cascade: ubiquitin-activating enzymes (E1) activate ubiquitin molecules, which are subsequently transferred to ubiquitin-conjugating enzymes (E2). Ubiquitin ligases (E3) then facilitate the attachment of ubiquitin chains to specific substrate proteins [5]. Polyubiquitinated proteins (typically containing four or more ubiquitin molecules) are recognized and processed by the 26S proteasome complex, which comprises a 20S core particle flanked by one or two 19S regulatory particles [1] [5]. The 19S regulatory particle performs substrate recognition, deubiquitination, and unfolding functions, while the 20S core particle executes proteolytic cleavage through its catalytically active subunits [5]. This system maintains proteostasis by eliminating misfolded, damaged, and regulatory proteins with precisely timed degradation, thereby governing essential cellular processes including cell cycle progression, DNA repair mechanisms, stress response pathways, and programmed cell death [1] [5] [8].

Role of 20S Proteasome in Oncogenic Pathways

The 20S proteasome core particle serves as the catalytic engine of the ubiquitin-proteasome system and exhibits a highly conserved barrel-like structure composed of four stacked heptameric rings: two identical outer α-rings that regulate substrate entry and two identical inner β-rings housing the proteolytic active sites [1] [4] [8]. Mammalian 20S proteasomes contain three catalytically active β-subunits, each with distinct cleavage preferences: the β1 subunit demonstrates caspase-like activity (cleaving after acidic residues), the β2 subunit provides trypsin-like activity (cleaving after basic residues), and the β5 subunit exhibits chymotrypsin-like activity (cleaving after hydrophobic residues) [1] [8]. The chymotrypsin-like activity of the β5 subunit is particularly critical for protein degradation efficiency and represents the primary pharmacologic target for most proteasome inhibitors [1] [4].

Table 1: Catalytic Subunits of the Mammalian 20S Proteasome Core Particle

Subunit DesignationCatalytic Activity TypePrimary Cleavage PreferenceFunctional Significance in Cancer
β1 (Constitutive)Caspase-likeAcidic residuesRegulates transcription factors
β1i (Immuno)Caspase-likeAcidic residuesAntigen processing
β2 (Constitutive)Trypsin-likeBasic residuesCell cycle progression
β2i (Immuno)Trypsin-likeBasic residuesImmune response modulation
β5 (Constitutive)Chymotrypsin-likeHydrophobic residuesPrimary oncogenic degradation pathway
β5i (Immuno)Chymotrypsin-likeHydrophobic residuesCancer cell survival under inflammation

In malignant transformation, cancer cells demonstrate heightened dependence on proteasome function to support rapid proliferation, evade apoptosis, and overcome cellular stress [1] [8] [10]. Oncogenic pathways frequently involve increased degradation of tumor suppressor proteins (e.g., p53, p27, p21) and stabilized expression of oncoproteins (e.g., nuclear factor kappa-light-chain-enhancer of activated B cells, cyclins, myc) [8] [10]. The immunoproteasome, which incorporates inducible catalytic subunits (β1i, β2i, β5i) during inflammation, is frequently overexpressed in hematological malignancies and solid tumors due to the tumor microenvironment [2] [3]. Cancer cells leverage immunoproteasome activity not only for enhanced survival under oxidative stress but also to modulate antigen presentation and evade immune surveillance [2] [3]. This proteolytic dependency establishes the 20S proteasome, particularly its chymotrypsin-like activity, as a compelling therapeutic target in oncology [1] [4] [10].

Rationale for Proteasome Inhibition in Antineoplastic Therapy

Proteasome inhibition represents a strategic approach to disrupt cancer cell proteostasis by inducing the accumulation of pro-apoptotic proteins, cell cycle regulators, and misfolded proteins, while simultaneously blocking pro-survival pathways [1] [4] [8]. The therapeutic window for proteasome inhibitors arises from the heightened sensitivity of malignant cells to proteotoxic stress compared to normal cells, a phenomenon attributed to the increased protein synthesis rates and greater burden of misfolded proteins in rapidly proliferating cancer cells [4] [8]. Multiple mechanistic studies have demonstrated that proteasome inhibition: (1) stabilizes tumor suppressors (p53, p21, p27) inducing cell cycle arrest; (2) inhibits nuclear factor kappa-light-chain-enhancer of activated B cells activation by preventing inhibitor of nuclear factor kappa-B alpha degradation; (3) causes endoplasmic reticulum stress through accumulation of misfolded proteins; and (4) disrupts cyclin-dependent kinase/cyclin complexes essential for cell cycle progression [1] [8] [10].

Table 2: Key Mechanisms of Proteasome Inhibition in Cancer Therapy

Mechanistic TargetBiological ConsequenceDownstream Anticancer Effect
Cell cycle regulators (Cyclins, CDK inhibitors)Cell cycle arrest (G1/S, G2/M phases)Inhibition of cancer cell proliferation
Nuclear factor kappa-light-chain-enhancer of activated B cells pathwaySuppression of anti-apoptotic gene transcriptionSensitization to apoptosis
Endoplasmic reticulum stress responseUnfolded protein accumulationActivation of caspase-mediated apoptosis
Oxidized protein clearanceReactive oxygen species accumulationDNA damage and cell death
Immunoproteasome activityAltered antigen presentationPotential immunomodulatory effects

Dihydroeponemycin belongs to the α',β'-epoxyketone class of natural product proteasome inhibitors originally isolated from Streptomyces species [3] [7]. This compound exemplifies the second-generation proteasome inhibitors designed for improved subunit specificity and irreversible binding kinetics [3] [4]. Its chemical structure contains a distinctive dual electrophilic warhead that forms two covalent bonds with the catalytic N-terminal threonine residue of proteasomal β-subunits, resulting in permanent inactivation [1] [3]. Unlike peptide boronate inhibitors (bortezomib, ixazomib) that exhibit reversible binding, dihydroeponemycin's irreversible mechanism provides prolonged pharmacodynamic effects that may overcome certain resistance mechanisms [3] [4]. Research indicates particular affinity for the chymotrypsin-like activity of constitutive β5 and immunoproteasome β5i subunits, with emerging evidence suggesting preferential inhibition of immunoproteasome subunit low molecular mass polypeptide 2 (β1i) in certain cellular contexts [3] [7]. This subunit selectivity profile positions dihydroeponemycin and its analogs as promising candidates for malignancies with documented immunoproteasome overexpression, including gliomas and hematological cancers [2] [3] [7].

Table 3: Comparative Profile of Proteasome Inhibitor Classes

Inhibitor ClassRepresentative AgentsBinding MechanismSubunit SpecificityChemical Features
Peptide boronatesBortezomib, IxazomibReversibleβ5 > β1, β2Boronic acid pharmacophore
EpoxyketonesCarfilzomib, DihydroeponemycinIrreversibleβ5/β5i (variable LMP2 specificity)α',β'-epoxyketone warhead
β-LactonesMarizomibIrreversiblePan-inhibitor (β5>β1>β2)Fused β-lactone-γ-lactam
Peptide aldehydesMG-132, PSIReversibleBroadAldehyde group
Vinyl sulfonesNLVSIrreversibleT-L/ChT-L activitiesSulfone electrophile

Research findings demonstrate that dihydroeponemycin exhibits potent cytotoxicity against glioma cell lines (half maximal growth inhibition concentration = 1.6-1.7 nanograms per milliliter) and induces characteristic proteasome inhibition phenotypes, including accumulation of polyubiquitinated proteins and upregulation of endoplasmic reticulum stress response genes [7]. Mechanistic studies utilizing quantum mechanics/molecular mechanics approaches reveal that dihydroeponemycin forms a stable seven-membered 1,4-oxazepane ring structure with the catalytic threonine residue, contrary to the previously hypothesized six-membered morpholine ring configuration [1]. This unexpected adduct formation mechanism provides critical insights for structure-based drug design of next-generation epoxyketone inhibitors with optimized binding kinetics and subunit selectivity profiles [1] [3].

Properties

Product Name

Dihydroeponemycin

IUPAC Name

N-[3-hydroxy-1-[[1-[2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-6-methylheptanamide

Molecular Formula

C20H36N2O6

Molecular Weight

400.5 g/mol

InChI

InChI=1S/C20H36N2O6/c1-13(2)7-5-6-8-17(25)21-16(10-23)19(27)22-15(9-14(3)4)18(26)20(11-24)12-28-20/h13-16,23-24H,5-12H2,1-4H3,(H,21,25)(H,22,27)

InChI Key

IUDBVFIQSSOIDB-UHFFFAOYSA-N

SMILES

CC(C)CCCCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)C1(CO1)CO

Canonical SMILES

CC(C)CCCCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)C1(CO1)CO

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